molecular formula C22H23ClFN3O5S B3410340 N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide CAS No. 896376-22-0

N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide

Cat. No. B3410340
CAS RN: 896376-22-0
M. Wt: 496 g/mol
InChI Key: MAIKWJWSRQHYCB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide is a useful research compound. Its molecular formula is C22H23ClFN3O5S and its molecular weight is 496 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitor of Tyrosinase

The compound has been used to identify inhibitors of Tyrosinase from Agaricus bisporus . Tyrosinase is an enzyme that is involved in the production of melanin and other pigments from tyrosine by oxidation. Inhibitors of this enzyme have potential applications in the treatment of disorders related to pigmentation.

Modulator of Metabotropic Glutamate Receptor 4 (mGlu4)

The compound has been characterized as a potent and selective mGlu4 positive allosteric modulator (PAM) . mGlu4 is a receptor that is involved in the modulation of synaptic transmission in the central nervous system. PAMs of mGlu4 have shown efficacy in preclinical rodent models of Parkinson’s disease .

Drug Discovery

The compound has been used in the discovery and synthesis of novel drug candidates . The process involved starting from a common picolinamide core scaffold and evaluating a number of amide bioisosteres leading to the novel pyrazolo[4,3-b]pyridine head group .

Preclinical Characterization

The compound has been used in the preclinical characterization of drug candidates . This involves assessing the pharmacokinetic properties of the compound in preclinical safety species .

Pharmacokinetics

The compound has suitable in vivo pharmacokinetic properties . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body.

Safety Evaluation

The compound has been used in the safety evaluation of drug candidates . This involves assessing the potential risks associated with the use of the compound in humans .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN3O5S/c1-15-2-5-17(6-3-15)33(30,31)27-12-13-32-22(27)8-10-26(11-9-22)21(29)20(28)25-16-4-7-19(24)18(23)14-16/h2-7,14H,8-13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIKWJWSRQHYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide

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